5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate is a complex organic compound that combines a quinoline core with bromine, fluorine, and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate typically involves multiple steps:
Bromination of Quinoline: The starting material, quinoline, undergoes bromination at the 5 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Sulfonation: The brominated quinoline is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a quinoline derivative with an amine group, while a coupling reaction could produce a biaryl compound.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases or other enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Electronic Properties: In materials science, its electronic properties are influenced by the presence of bromine, fluorine, and sulfonate groups, affecting its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinoline: Lacks the sulfonate and fluorine groups, making it less versatile in certain applications.
4-Fluoro-3-methylbenzenesulfonate: Does not contain the quinoline core, limiting its use in medicinal chemistry.
Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties conferred by the bromine, fluorine, and sulfonate groups.
Uniqueness
5,7-Dibromoquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-fluoro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2FNO3S/c1-9-7-10(4-5-14(9)19)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMYVBKPALNUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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